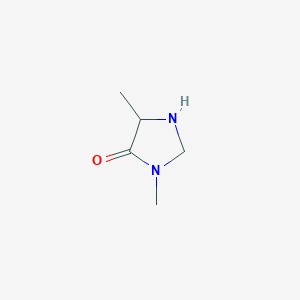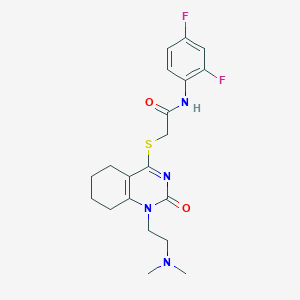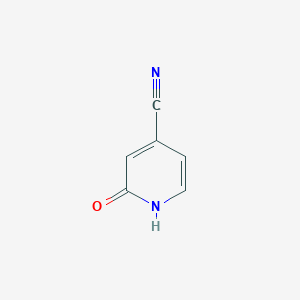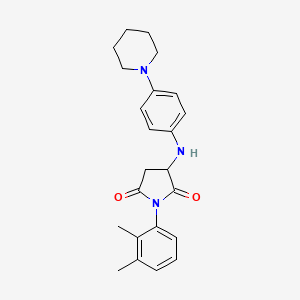
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell signaling pathways that regulate cell growth, survival, and metabolism.
作用机制
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide selectively inhibits PKB by binding to its ATP-binding site, preventing its activation and downstream signaling. PKB plays a crucial role in regulating cell survival and proliferation by promoting the activation of various signaling pathways, including the PI3K/4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide/mTOR pathway. Inhibition of PKB leads to the suppression of these pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of human endothelial cells, which play a crucial role in angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is its selectivity for PKB, which minimizes off-target effects. Additionally, it has good pharmacokinetic properties, including high oral bioavailability and good metabolic stability. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain assays.
未来方向
There are several potential future directions for research on 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and angiogenesis. Finally, there is a need for the development of more potent and selective PKB inhibitors, which could lead to the development of more effective anticancer drugs.
合成方法
The synthesis of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride and morpholine in the presence of a base to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with tert-butylamine and triethylamine to form the tert-butyl ester. The final step involves the reaction of the tert-butyl ester with 2-aminopyrimidine in the presence of a coupling agent to form the target compound.
科学研究应用
The primary application of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is in the field of drug development, particularly in the development of anticancer drugs. PKB is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and proliferation. Several studies have shown that this compound exhibits potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
属性
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)15-6-4-14(5-7-15)17(24)22-16-12-20-18(21-13-16)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHASNZNPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)






![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)
